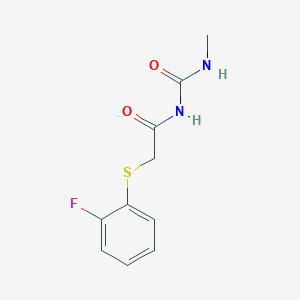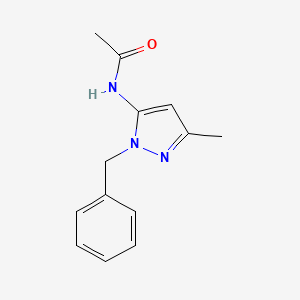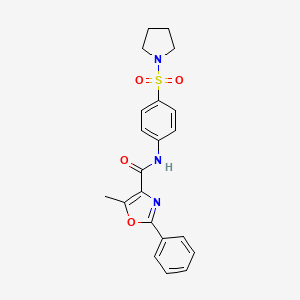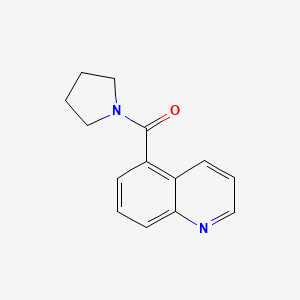
2-(2-fluorophenyl)sulfanyl-N-(methylcarbamoyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-fluorophenyl)sulfanyl-N-(methylcarbamoyl)acetamide, also known as Fimasartan, is a novel angiotensin II receptor blocker (ARB) that has shown promising results in the treatment of hypertension. Fimasartan is a potent and selective antagonist of the angiotensin II type 1 receptor (AT1R) and has been shown to effectively lower blood pressure in both preclinical and clinical studies.
Mecanismo De Acción
2-(2-fluorophenyl)sulfanyl-N-(methylcarbamoyl)acetamide is a selective antagonist of the AT1R, which is a key receptor in the renin-angiotensin-aldosterone system (RAAS). By blocking the AT1R, this compound inhibits the actions of angiotensin II, a potent vasoconstrictor, and reduces blood pressure.
Biochemical and Physiological Effects:
This compound has been shown to effectively lower blood pressure in both preclinical and clinical studies. In addition to its blood pressure-lowering effects, this compound has also been shown to have beneficial effects on endothelial function, inflammation, and oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-fluorophenyl)sulfanyl-N-(methylcarbamoyl)acetamide has several advantages as a research tool, including its potency and selectivity as an AT1R antagonist. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in some experimental settings.
Direcciones Futuras
There are several potential future directions for research on 2-(2-fluorophenyl)sulfanyl-N-(methylcarbamoyl)acetamide. One area of interest is the use of this compound in combination with other drugs for the treatment of hypertension. Another potential area of research is the investigation of this compound's effects on other physiological systems, such as the immune system and the central nervous system. Additionally, the development of new formulations of this compound with improved pharmacokinetic properties may also be an area of future research.
Métodos De Síntesis
The synthesis of 2-(2-fluorophenyl)sulfanyl-N-(methylcarbamoyl)acetamide involves the reaction of 2-fluorobenzenethiol with methyl chloroacetate to form 2-(2-fluorophenyl)sulfanylacetic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with N-methylcarbamoyl chloride to form the final product, this compound.
Aplicaciones Científicas De Investigación
2-(2-fluorophenyl)sulfanyl-N-(methylcarbamoyl)acetamide has been extensively studied in preclinical and clinical trials for its efficacy and safety in the treatment of hypertension. In preclinical studies, this compound has been shown to effectively lower blood pressure in various animal models of hypertension. Clinical studies have also demonstrated the efficacy of this compound in reducing blood pressure in patients with hypertension.
Propiedades
IUPAC Name |
2-(2-fluorophenyl)sulfanyl-N-(methylcarbamoyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O2S/c1-12-10(15)13-9(14)6-16-8-5-3-2-4-7(8)11/h2-5H,6H2,1H3,(H2,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWQCGYPSAGJPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC(=O)CSC1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(Butylamino)-2-oxoethyl] 3-amino-4-chlorobenzoate](/img/structure/B7476603.png)
![2-N-(4-fluorophenyl)-6-[[(3S)-3-methylpiperidin-1-yl]methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B7476605.png)


![(5Z)-5-[(1-methylpyrazol-4-yl)methylidene]-3,4-diphenylfuran-2-one](/img/structure/B7476615.png)

![2-[4-(1-methylimidazol-2-yl)piperazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B7476633.png)

![4-[(E)-3-(4-morpholin-4-ylsulfonylphenyl)prop-2-enoyl]piperazin-2-one](/img/structure/B7476652.png)


![2,3-Dihydroindol-1-yl-(1,3-dimethylthieno[2,3-c]pyrazol-5-yl)methanone](/img/structure/B7476683.png)
